molecular formula C13H20N2O4S B5717423 2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide

2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide

Cat. No.: B5717423
M. Wt: 300.38 g/mol
InChI Key: PQWKBBJDZURTMF-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, with additional substituents including a methyl group and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate by reacting 2-methyl-4-(2-methylpropylsulfamoyl)phenol with an appropriate acylating agent under controlled conditions.

    Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetamide in the presence of a base such as sodium hydroxide to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

    Pathways: It may influence signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methylpropylsulfamoyl)phenoxy]acetamide
  • 2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]propionamide
  • 2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]butyramide

Uniqueness

2-[2-Methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-9(2)7-15-20(17,18)11-4-5-12(10(3)6-11)19-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWKBBJDZURTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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